A Technical Guide to Methyl 3-acetamido-4-(methylamino)benzoate: A Versatile Building Block in Medicinal Chemistry
A Technical Guide to Methyl 3-acetamido-4-(methylamino)benzoate: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-acetamido-4-(methylamino)benzoate, a key chemical intermediate with significant potential in drug discovery and development. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its prospective applications, particularly as a scaffold for kinase inhibitors. Emphasis is placed on the rationale behind the synthetic strategy and the compound's structural significance in the context of targeted therapies.
Introduction: The Strategic Importance of Substituted Benzoates
In the landscape of modern medicinal chemistry, the benzoate scaffold is a cornerstone for the design of novel therapeutics. Its rigid, planar structure provides a reliable anchor for pharmacophoric groups, while its susceptibility to a wide array of chemical modifications allows for the fine-tuning of steric and electronic properties. Methyl 3-acetamido-4-(methylamino)benzoate (CAS Number: 256936-10-4) emerges as a particularly valuable derivative within this class. Its unique substitution pattern, featuring vicinal acetamido and methylamino groups, offers multiple points for diversification and interaction with biological targets. This guide aims to provide a detailed technical resource for researchers looking to leverage this compound in their synthetic and drug discovery endeavors.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in research and development. The key properties of Methyl 3-acetamido-4-(methylamino)benzoate are summarized below.
| Property | Value | Source |
| CAS Number | 256936-10-4 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 151 - 153 °C | [1] |
| Purity | ≥97% (typical) | [1] |
| InChI Key | FFAXNGMXKZLZPR-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Self-Validating Approach
Overall Synthetic Workflow
The synthesis proceeds via the formation of the key intermediate, Methyl 3-amino-4-(methylamino)benzoate, followed by selective N-acetylation.
Caption: Proposed synthetic workflow for Methyl 3-acetamido-4-(methylamino)benzoate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-amino-4-(methylamino)benzoate (Precursor)
The synthesis of the precursor, Methyl 3-amino-4-(methylamino)benzoate, is a well-documented procedure. It begins with the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine, followed by esterification and subsequent reduction of the nitro group.
Materials:
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4-chloro-3-nitrobenzoic acid
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Aqueous methylamine (25-40%)
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Methanol (anhydrous)
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Thionyl chloride or Sulfuric acid (catalytic)
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Palladium on carbon (10% Pd/C)
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Hydrogen gas or a suitable hydrogen source (e.g., ammonium formate)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Amination: In a pressure vessel, combine 4-chloro-3-nitrobenzoic acid with an excess of aqueous methylamine. Seal the vessel and heat to a temperature sufficient to drive the reaction to completion (typically 100-150 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 4-(methylamino)-3-nitrobenzoic acid. Filter and dry the solid.
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Esterification: Suspend the dried 4-(methylamino)-3-nitrobenzoic acid in anhydrous methanol. Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC). Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-(methylamino)-3-nitrobenzoate.
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Reduction: Dissolve the Methyl 4-(methylamino)-3-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate. Add 10% Pd/C catalyst. Subject the mixture to hydrogenation (using a balloon or a Parr shaker) until the reaction is complete. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Methyl 3-amino-4-(methylamino)benzoate. This intermediate should be characterized to confirm its identity and purity before proceeding.
Step 2: Synthesis of Methyl 3-acetamido-4-(methylamino)benzoate (Target Compound)
This step involves the selective N-acetylation of the more nucleophilic 3-amino group of the precursor.
Materials:
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Methyl 3-amino-4-(methylamino)benzoate
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Acetic anhydride or Acetyl chloride
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A suitable base (e.g., pyridine or triethylamine)
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Dichloromethane (anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: Dissolve Methyl 3-amino-4-(methylamino)benzoate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add one equivalent of a suitable base (e.g., pyridine). Slowly add one equivalent of acetic anhydride or acetyl chloride dropwise.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC or LC-MS to ensure the complete consumption of the starting material and the formation of the desired product.
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Work-up and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 3-acetamido-4-(methylamino)benzoate.
Applications in Drug Discovery and Development
The structural features of Methyl 3-acetamido-4-(methylamino)benzoate make it a highly attractive building block for the synthesis of kinase inhibitors and other targeted therapeutics.
Role as a Kinase Inhibitor Scaffold
Many small-molecule kinase inhibitors utilize a substituted aromatic core to which various recognition elements are attached. The 3-acetamido and 4-methylamino groups of the title compound can serve as key hydrogen bond donors and acceptors, respectively, for interaction with the hinge region of a kinase active site. The methyl ester provides a convenient handle for further chemical elaboration to access the solvent-exposed regions of the kinase, allowing for the optimization of potency and selectivity.
Caption: Structural rationale for the use of Methyl 3-acetamido-4-(methylamino)benzoate in kinase inhibitor design.
The precursor, Methyl 3-amino-4-methylbenzoate, is a known intermediate in the synthesis of the Bcr-Abl tyrosine kinase inhibitors Imatinib and Nilotinib, which are used in the treatment of chronic myeloid leukemia (CML). This strongly suggests that Methyl 3-acetamido-4-(methylamino)benzoate could be a valuable intermediate for the synthesis of novel analogs of these established drugs or for the development of inhibitors targeting other kinases.
Potential as a PTP1B Inhibitor Precursor
Derivatives of 3-acetamido-4-methyl benzoic acid have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a target for the treatment of type 2 diabetes and obesity.[2] The structural similarity of Methyl 3-acetamido-4-(methylamino)benzoate to these reported inhibitors suggests its potential as a starting material for the development of novel PTP1B inhibitors.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended for the analysis of Methyl 3-acetamido-4-(methylamino)benzoate.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons, the N-methyl protons, the acetyl methyl protons, and the amide and amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons of the methyl groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may include the loss of the methoxy group from the ester and cleavage of the amide bond. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine and amide, C=O stretching of the ester and amide, and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will be dependent on the column and mobile phase used. |
While experimental spectra for the title compound are not publicly available, the predicted mass spectral data can be a useful reference.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 223.10773 |
| [M+Na]⁺ | 245.08967 |
Data from PubChemLite[3]
Conclusion
Methyl 3-acetamido-4-(methylamino)benzoate is a strategically important chemical intermediate with significant potential for application in drug discovery, particularly in the development of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a detailed and logical synthesis protocol, and a discussion of its potential applications. The self-validating synthetic approach, starting from readily available materials, offers a reliable method for accessing this valuable compound. It is anticipated that this guide will serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors, enabling them to explore the full potential of this versatile building block in the design and synthesis of novel therapeutics.
References
- Rakse, M., Karthikeyan, C., Deora, G. S., Moorthy, N. S. H. N., Rathore, V., Rawat, A. K., ... & Trivedi, P. (2014). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European journal of medicinal chemistry, 71, 148-157.
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PubChem. Methyl 3-amino-4-(methylamino)benzoate. [Link]
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PubChemLite. Methyl 3-acetamido-4-(methylamino)benzoate (C11H14N2O3). [Link]
